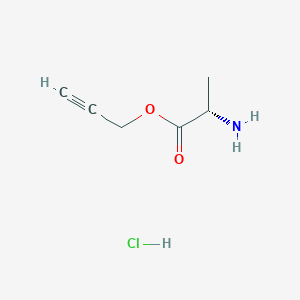
l-Alanine propargyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Alanine propargyl ester hydrochloride: is a derivative of the amino acid l-Alanine, where the carboxyl group is esterified with propargyl alcohol and the compound is converted to its hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of l-Alanine propargyl ester hydrochloride typically involves the esterification of l-Alanine with propargyl alcohol in the presence of hydrochloric acid. The reaction proceeds as follows:
- l-Alanine is reacted with propargyl alcohol saturated with HCl.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by crystallization or other suitable methods .
Industrial Production Methods: The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: l-Alanine propargyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, often catalyzed by transition metals or Lewis acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The propargyl group can engage in coupling reactions, such as the formation of propargylamines through A3 coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Catalysts like copper or palladium are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products:
Substitution Products: Various substituted propargyl derivatives.
Oxidation Products: Oxidized forms of the ester.
Reduction Products: Reduced forms, such as alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: l-Alanine propargyl ester hydrochloride is used as a building block in organic synthesis. Its propargyl group allows for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: The compound is used in peptide synthesis, where it serves as a protecting group for the carboxyl group of amino acids. This allows for the selective deprotection and formation of peptides with specific sequences .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a useful intermediate in various synthetic pathways .
Mecanismo De Acción
The mechanism of action of l-Alanine propargyl ester hydrochloride involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to be transformed into different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
l-Alanine methyl ester hydrochloride: Used in similar applications but lacks the propargyl group, limiting its reactivity.
l-Alanine isopropyl ester hydrochloride: Another ester derivative with different physical and chemical properties.
Uniqueness: l-Alanine propargyl ester hydrochloride is unique due to the presence of the propargyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in organic synthesis and peptide chemistry .
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
prop-2-ynyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-9-6(8)5(2)7;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 |
Clave InChI |
KETDRIIDNIHWTC-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC#C)N.Cl |
SMILES canónico |
CC(C(=O)OCC#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
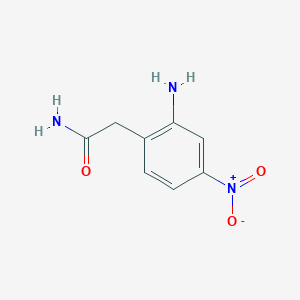


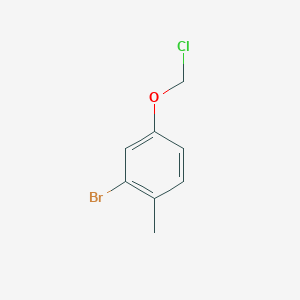
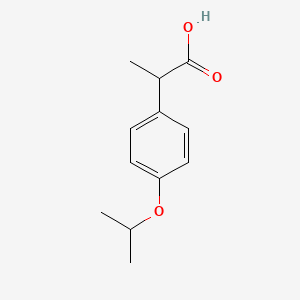
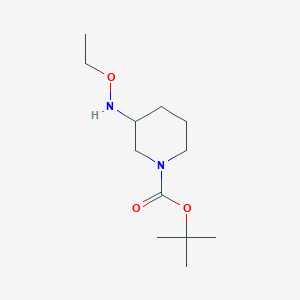
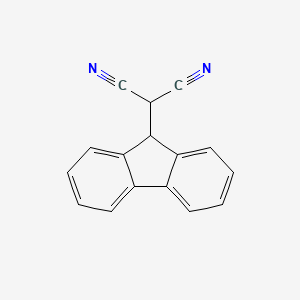
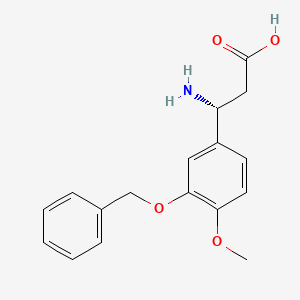
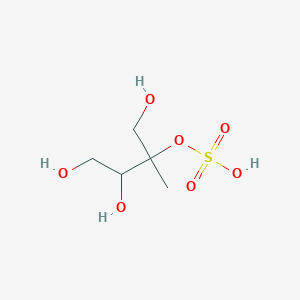
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)



